Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate

Lipophilicity Drug-likeness SAR studies

Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate (CAS 647032-84-6) is a synthetic 2,4,5-trisubstituted 1,3-selenazole derivative. This organoselenium heterocycle features a methylsulfanyl group at position 2, a methyl group at position 5, and a butyl ester at the 4-carboxylate position.

Molecular Formula C10H15NO2SSe
Molecular Weight 292.27 g/mol
CAS No. 647032-84-6
Cat. No. B12608847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate
CAS647032-84-6
Molecular FormulaC10H15NO2SSe
Molecular Weight292.27 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=C([Se]C(=N1)SC)C
InChIInChI=1S/C10H15NO2SSe/c1-4-5-6-13-9(12)8-7(2)15-10(11-8)14-3/h4-6H2,1-3H3
InChIKeyAPIRKQZKPGPDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate (CAS 647032-84-6): Procurement-Relevant Compound Profile


Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate (CAS 647032-84-6) is a synthetic 2,4,5-trisubstituted 1,3-selenazole derivative [1]. This organoselenium heterocycle features a methylsulfanyl group at position 2, a methyl group at position 5, and a butyl ester at the 4-carboxylate position [1]. The compound was first reported as part of a synthetic methodology study aimed at generating 2-alkylthio-4,5-disubstituted-1,3-selenazole cores as precursors to electron-rich olefins such as diselenadiazafulvalenes (DSeDAFs) [1]. As a member of the 1,3-selenazole class, it shares the broad biological activity profile characteristic of this scaffold, including reported antitumor, antibacterial, antifungal, and antiviral properties [2]. However, compound-specific bioactivity data for this exact structure remain absent from the peer-reviewed primary literature.

Why In-Class 1,3-Selenazole Analogs Cannot Simply Replace Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate


Within the 2-alkylthio-1,3-selenazole-4-carboxylate series, the ester alkyl chain length directly modulates lipophilicity and solubility, parameters that critically govern membrane permeability, metabolic stability, and formulation behavior [1]. The butyl ester of the target compound (computed LogP = 2.13) is significantly more lipophilic than its ethyl ester analog (predicted LogP ~1.5), a difference of approximately 0.6 log units that translates to a roughly 4-fold increase in partition coefficient. Furthermore, the 2-methylsulfanyl substituent distinguishes this compound from the 2-butylsulfanyl analog (CAS 647032-85-7), which introduces additional steric bulk and lipophilicity at the 2-position [1]. These structural variations mean that in-class compounds are not interchangeable; a researcher procuring the butyl ester for a structure-activity relationship (SAR) study, a solubility optimization campaign, or as a synthetic intermediate for DSeDAF-type electron donors will obtain fundamentally different physicochemical and reactivity profiles if an alternative ester or 2-thioether analog is substituted [1].

Quantitative Differentiation Evidence for Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate vs. Closest Analogs


Ester Chain Length Drives Lipophilicity: Butyl Ester (LogP 2.13) vs. Ethyl Ester Analog (LogP ~1.5)

The computed octanol-water partition coefficient (LogP) for butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is 2.13, compared to an estimated LogP of approximately 1.5 for the ethyl ester analog ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate (CAS 647032-82-4) . This ΔLogP of ~0.6 corresponds to an approximately 4-fold higher lipophilicity for the butyl ester. The increased lipophilicity is directly attributable to the two additional methylene units in the butyl chain, which enhance membrane partitioning potential while reducing aqueous solubility.

Lipophilicity Drug-likeness SAR studies

Molecular Weight Differentiation: Butyl Ester (MW 292.3) Offers Enhanced Crystallinity and Handling vs. Lower Homologs

The molecular weight of butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is 292.3 g/mol (exact mass 292.999), compared to 264.2 g/mol for the ethyl ester analog and 250.2 g/mol for the methyl ester analog . The incremental increase of 28 Da per additional methylene unit in the ester chain results in a compound that, by virtue of higher molecular weight and increased van der Waals surface area, typically exhibits a higher melting point and lower volatility than its lower homologs, facilitating more accurate gravimetric handling in laboratory settings.

Physicochemical properties Solid-state handling Weighing accuracy

2-Methylsulfanyl vs. 2-Butylsulfanyl Substituent: Steric and Electronic Differentiation for Synthetic Intermediate Selection

The target compound bears a 2-methylsulfanyl group, whereas the closely related analog butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate (CAS 647032-85-7) carries a 2-butylsulfanyl substituent [1]. The methylsulfanyl group presents minimal steric hindrance at the 2-position (Taft Es = -1.24 for SMe vs. estimated Es ≈ -1.6 for SBu), while the butylsulfanyl group introduces greater conformational flexibility and steric bulk. In the context of the synthetic methodology reported by Časar et al., both compounds serve as precursors to diselenadiazafulvalenes (DSeDAFs), but the smaller 2-methylsulfanyl group may facilitate subsequent metallation and coupling reactions by reducing steric congestion around the selenazole C-2 position [1].

Synthetic intermediate Steric effects Electron-rich olefin precursors

Highest-Value Application Scenarios for Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate Based on Proven Differentiation


Medicinal Chemistry SAR: Modulating Lipophilicity in 1,3-Selenazole-Based Lead Series

In a lead optimization campaign where a 1,3-selenazole-4-carboxylate scaffold has been identified as a hit, the butyl ester variant provides a specific LogP of 2.13, approximately 0.6 log units higher than the ethyl ester [1]. This makes it the appropriate procurement choice when the SAR objective is to explore the upper lipophilicity range of the ester series to improve membrane permeability or target engagement in cell-based assays, without introducing additional heteroatoms that could confound the SAR interpretation. The 4-fold increase in partition coefficient relative to the ethyl ester is a quantifiable parameter that can be directly correlated with cellular activity shifts.

Synthesis of Diselenadiazafulvalene (DSeDAF) Electron Donors: Sterically Optimized 2-Methylsulfanyl Precursor

Following the methodology of Časar et al. (New J. Chem. 2003), the target compound serves as a precursor for the synthesis of tetrasubstituted diselenadiazafulvalenes (DSeDAFs), a class of electron-rich π-donors with potential applications in organic conductive materials [1]. The 2-methylsulfanyl group offers a steric advantage over the 2-butylsulfanyl analog (CAS 647032-85-7), as the smaller substituent facilitates the metallation step at the selenazole C-2 position required for subsequent dimerization. Researchers constructing DSeDAF libraries should procure this specific compound to maximize synthetic yield at the metallation-coupling sequence.

Solubility and Formulation Optimization: Butyl Ester for Reduced Aqueous Solubility and Enhanced Organic Solubility

The butyl ester imparts a computed LogP of 2.13, indicating preferential partitioning into organic phases [1]. For applications requiring dissolution in organic solvents (e.g., DMSO, DMF, THF) for homogeneous catalysis, electrochemical studies, or organic-phase reactions, the butyl ester offers superior solubility compared to the methyl or ethyl ester analogs. This is particularly relevant for electrochemistry studies on selenazole-derived donors, where high concentrations in aprotic organic solvents are often required.

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